Racivir

Description

Structure

3D Structure

Properties

IUPAC Name |

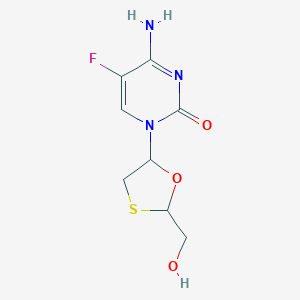

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861371 | |

| Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143491-54-7 | |

| Record name | Racivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Racivir: A Technical Analysis of its Mechanism of Action Against HIV-1 Reverse Transcriptase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Racivir is a nucleoside reverse transcriptase inhibitor (NRTI) belonging to the L-nucleoside class of antiviral agents. As a cytidine (B196190) analog, its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) and termination of the nascent proviral DNA chain. This guide provides an in-depth examination of the molecular processes underlying this compound's anti-retroviral activity, from its mandatory intracellular activation to its interaction with the viral polymerase. It includes a summary of quantitative data for analogous compounds, detailed experimental protocols for assessing antiviral efficacy, and visualizations of the key pathways involved.

Introduction to this compound and NRTIs

This compound ((-)-β-D-2',3'-dideoxy-3'-thia-5-fluorocytidine) is a synthetic nucleoside analog of cytidine. It belongs to the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs), which form the backbone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2] NRTIs function as prodrugs that, once anabolized to their active triphosphate form within the host cell, target the HIV-1 reverse transcriptase enzyme.[3][4] This enzyme is critical for the viral life cycle, as it converts the single-stranded viral RNA genome into double-stranded DNA, a necessary precursor for integration into the host cell's genome.[5] By disrupting this process, this compound and other NRTIs effectively halt viral replication.[1]

The mechanism of this compound is analogous to that of emtricitabine (B123318) (FTC) and lamivudine (B182088) (3TC), which are also cytidine analogs.[6] They act as chain terminators after being incorporated into the newly synthesized viral DNA.[2]

Mandatory Intracellular Activation: The Phosphorylation Pathway

Like most NRTIs, this compound must be metabolically activated within the host cell to exert its antiviral effect.[3][7] This activation is a sequential three-step phosphorylation process catalyzed by host cellular kinases, which converts the parent nucleoside into its active 5'-triphosphate moiety, this compound triphosphate (this compound-TP).

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (this compound-MP). This initial, rate-limiting step is typically catalyzed by deoxycytidine kinase for cytidine analogs.[7]

-

Diphosphorylation: this compound-MP is subsequently converted to this compound diphosphate (B83284) (this compound-DP) by cellular deoxynucleotidylate kinases.

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) add the terminal phosphate (B84403) group to form the active compound, this compound-TP.

This intracellular anabolic pathway is essential for the drug's activity, as the reverse transcriptase enzyme only recognizes the triphosphate form.[2]

Molecular Mechanism of HIV-1 RT Inhibition

The active this compound-TP inhibits HIV-1 RT through a dual mechanism involving competitive inhibition and DNA chain termination.

-

Competitive Inhibition: this compound-TP structurally mimics the natural deoxycytidine triphosphate (dCTP).[8] This resemblance allows it to compete with dCTP for binding to the active site of the HIV-1 reverse transcriptase enzyme.[3][4] The binding affinity of the analog to the enzyme is a key determinant of its potency.

-

DNA Chain Termination: After binding, HIV-1 RT incorporates the this compound monophosphate moiety into the nascent proviral DNA strand.[1] However, this compound, like other NRTIs, lacks the crucial 3'-hydroxyl (-OH) group on its sugar ring.[2] This 3'-OH group is required for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[1] Its absence makes the extension of the DNA chain impossible, leading to obligatory chain termination and the cessation of reverse transcription.[2]

Quantitative Efficacy and Resistance Profile

While specific quantitative data for this compound is not extensively published, its performance can be inferred from its close analog, emtricitabine (FTC). NRTIs are characterized by their 50% effective concentration (EC₅₀) in cell culture and their inhibitory constant (Kᵢ) against the purified enzyme.

Table 1: Antiviral Activity and Resistance of Emtricitabine (FTC)

| Parameter | Wild-Type HIV-1 | M184V Mutant HIV-1 | Reference |

|---|---|---|---|

| EC₅₀ (µM) | 0.001 - 0.01 | > 100 (High-level resistance) | [9][10] |

| Fold Change in EC₅₀ | - | > 1000-fold |[9][10] |

The primary mutation that confers high-level resistance to this compound, emtricitabine, and lamivudine is a methionine-to-valine substitution at codon 184 (M184V) of the reverse transcriptase enzyme.[9][10] This mutation arises commonly under therapeutic pressure and operates via a "discrimination" mechanism, where the altered enzyme active site sterically hinders the binding of the NRTI while still accommodating the natural dCTP substrate.[2] Interestingly, the M184V mutation can increase viral susceptibility to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF).[9]

Experimental Protocols

The evaluation of novel NRTIs like this compound involves standardized biochemical and cell-based assays.

This protocol determines the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the drug.

-

Cell Culture: Maintain a susceptible T-cell line (e.g., MT-4, CEM) in appropriate culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Assay Plate Setup:

-

Seed cells into a 96-well microtiter plate.

-

Add the serially diluted this compound to the appropriate wells.

-

Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).

-

-

Infection: Infect the cells with a stock of HIV-1 at a predetermined multiplicity of infection (MOI), except for the cell control wells.[11]

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.[11]

-

Quantification of Viral Replication (EC₅₀):

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of viral p24 antigen in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

-

The EC₅₀ is calculated as the drug concentration that inhibits p24 production by 50% compared to the virus control.

-

-

Assessment of Cytotoxicity (CC₅₀):

-

Run a parallel plate with the same cell and drug concentrations but without the virus.

-

After incubation, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[11]

-

Measure the absorbance after solubilizing the formazan (B1609692) crystals.

-

The CC₅₀ is the drug concentration that reduces cell viability by 50% compared to the cell control.

-

-

Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

This cell-free assay measures the direct inhibition of the purified enzyme to determine the 50% inhibitory concentration (IC₅₀).

-

Reagents:

-

Purified, recombinant HIV-1 reverse transcriptase.

-

Template-primer hybrid (e.g., poly(rA)/oligo(dT)).

-

Deoxynucleoside triphosphate (dNTP) mixture.

-

Labeled nucleotide (e.g., biotin-11-dUTP or digoxigenin-11-dUTP).[12]

-

Reaction buffer.

-

-

Reaction Setup:

-

In a microplate, combine the reaction buffer, template-primer, dNTP mix (including the labeled dUTP), and varying concentrations of the inhibitor (this compound-TP).[12]

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Reaction: Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.[12] Incubate at 37°C for a defined period (e.g., 1 hour).

-

Capture and Detection:

-

Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.[12]

-

Wash the plate to remove unincorporated nucleotides.

-

Add an antibody-enzyme conjugate (e.g., anti-digoxigenin-HRP or streptavidin-HRP).[12]

-

Add a colorimetric substrate (e.g., TMB). The resulting signal is proportional to the amount of DNA synthesized.[12]

-

-

Data Analysis: Measure the absorbance using a microplate reader. The IC₅₀ is the inhibitor concentration that reduces the signal (i.e., RT activity) by 50% compared to the positive control.

Conclusion

This compound's mechanism of action against HIV-1 reverse transcriptase is a well-defined, multi-stage process characteristic of the NRTI class. Its efficacy is entirely dependent on its conversion to the active triphosphate form by host cell kinases. Once activated, this compound-TP competitively inhibits the viral RT enzyme and, upon incorporation into viral DNA, acts as an obligate chain terminator, thereby preventing the completion of reverse transcription. While potent against wild-type virus, its utility can be compromised by the emergence of specific resistance mutations, most notably M184V, which underscores the necessity of its use in combination therapy. The experimental protocols outlined provide a robust framework for evaluating the potency and therapeutic window of this compound and other novel NRTIs.

References

- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]

- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 3. mdpi.com [mdpi.com]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emtricitabine - Wikipedia [en.wikipedia.org]

- 7. Phosphorylation of triciribine is necessary for activity against HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Racivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of the two enantiomers of emtricitabine (B123318). This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical and biological properties of this compound and its constituent enantiomers. Detailed experimental protocols for its synthesis, chiral separation, and biological evaluation are also presented to support further research and development in the field of antiretroviral therapy.

Chemical Structure and Nomenclature

This compound is the racemic form of the compound chemically known as 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. Its molecular formula is C₈H₁₀FN₃O₃S, and it has a molar mass of 247.24 g/mol .[1] The structure consists of a fluorinated cytosine base linked to a 1,3-oxathiolane (B1218472) ring.

The IUPAC name for this compound, representing the racemic mixture, is 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[2]

The constituent enantiomers are:

-

(-)-Emtricitabine: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. This is the commercially available and more biologically active enantiomer.[2]

-

(+)-Emtricitabine: 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one.[1][3]

The Chemical Abstracts Service (CAS) number for the racemic mixture is 144371-00-6.[4][5]

Stereoisomerism

The key to understanding the properties of this compound lies in its stereochemistry. The presence of two chiral centers in the 1,3-oxathiolane ring, at positions C2 and C5, gives rise to four possible stereoisomers.

dot

Caption: Relationship between this compound and its stereoisomers.

This compound is a mixture of the two cis enantiomers, where the hydroxymethyl group at C2 and the fluorocytosine group at C5 are on the same side of the oxathiolane ring. The trans isomers, (2R, 5R) and (2S, 5S), are diastereomers of the cis isomers and exhibit lower therapeutic activity.

Physicochemical Properties

| Property | (-)-Emtricitabine | This compound (Racemic Mixture) | (+)-Emtricitabine |

| Appearance | White to off-white crystalline powder[6] | Data not available | Data not available |

| Water Solubility (25°C) | Approx. 112 mg/mL[6] | Data not available | Data not available |

| logP | -0.43[6] | Data not available | Data not available |

| pKa | 2.65[6] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

Biological Activity

The antiviral activity of this compound and its enantiomers is primarily directed against the reverse transcriptase of HIV. The (-)-enantiomer, emtricitabine, is significantly more potent than the (+)-enantiomer.

| Compound | Virus Strain | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| (-)-Emtricitabine | HIV-1 (LAV) | IC₅₀: 0.008[7] | >100 | >12500 | |

| HIV-1 (Clades A-G) | EC₅₀: 0.007 - 0.075[6] | Data not available | Data not available | ||

| HIV-2 | EC₅₀: 0.007 - 1.5[6] | Data not available | Data not available | ||

| (+)-Emtricitabine | HIV-1 | Data not available | Data not available | Data not available | |

| This compound | HIV-1 | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Racemic Emtricitabine

The synthesis of racemic emtricitabine can be achieved through a Vorbrüggen glycosylation reaction. The following is a generalized protocol based on published methods.[8][9]

Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, (-)-emtricitabine, (+)-emtricitabine). Prepare a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs including biotin-dUTP and digoxigenin-dUTP, and recombinant HIV-1 RT enzyme in a suitable buffer.

-

Reaction: In a microplate, combine the HIV-1 RT enzyme, the reaction mix, and the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at 37°C for 1-2 hours.

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.

-

Detection: Wash the plate to remove unbound reagents. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Signal Generation: After another wash step, add an HRP substrate (e.g., ABTS). The HRP will catalyze a color change.

-

Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. The percentage of RT inhibition is calculated relative to the positive control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds to host cells to determine their therapeutic window. The MTT assay is a common method for this purpose.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or peripheral blood mononuclear cells) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the wells using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration. [10]

Conclusion

This compound, as a racemic mixture of the two cis-enantiomers of emtricitabine, presents a complex profile of stereoisomerism that directly impacts its biological activity. The (-)-enantiomer is the primary contributor to its potent anti-HIV efficacy. A thorough understanding of the distinct properties of each stereoisomer, facilitated by the detailed experimental protocols provided herein, is essential for the continued development and optimization of nucleoside reverse transcriptase inhibitors in the fight against HIV.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emtricitabine Enantiomer | 137530-41-7 | SynZeal [synzeal.com]

- 4. alentris.org [alentris.org]

- 5. Emtricitabine Racemic Mixture | CAS No: 144371-00-6 [aquigenbio.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. emtricitabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. benchchem.com [benchchem.com]

Racivir: A Technical History of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Racivir, an experimental nucleoside reverse transcriptase inhibitor (NRTI), emerged as a promising candidate for the treatment of HIV-1, particularly in the context of emerging drug resistance. Developed by Pharmasset, Inc., this compound is the enantiomer of the widely used antiretroviral drug, emtricitabine. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and clinical trial results. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. The guide also includes visualizations of the drug's mechanism of action and clinical trial workflow to facilitate a deeper understanding of its development pathway. Despite showing promise, particularly against HIV strains with the M184V mutation, the development of this compound appears to have been discontinued (B1498344) after Phase II clinical trials. This document consolidates the available technical information on this compound to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

The development of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone in the management of HIV-1 infection. These agents act as chain terminators, inhibiting the viral reverse transcriptase enzyme and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. This compound is an experimental NRTI developed by Pharmasset for the treatment of HIV.[1] It is the enantiomer of emtricitabine, a widely used NRTI, meaning the two compounds are mirror images of each other.[1] this compound was investigated for its potential to treat HIV-1 infection, with a particular focus on its activity against viral strains harboring the M184V mutation, which confers resistance to commonly used NRTIs like lamivudine (B182088) and emtricitabine.

Discovery and Preclinical Development

Pharmasset, Inc. undertook the development of this compound as part of its focus on nucleoside analogs for treating viral diseases. Preclinical studies demonstrated that this compound retained more activity against HIV containing the M184V viral mutation than its enantiomer, emtricitabine.[2] This finding was significant as the M184V mutation is a common pathway for resistance to several first-line antiretroviral therapies.

Mechanism of Action

As a cytidine (B196190) nucleoside analog, this compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase.[3] Intracellularly, this compound is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the this compound moiety prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.

References

Stereochemical Dichotomy: A Technical Guide to Racivir and Emtricitabine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of the antiretroviral drugs Racivir and emtricitabine (B123318). Emtricitabine, a cornerstone of HIV-1 treatment and prevention, is the pure (-)-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC). In contrast, this compound is the racemic mixture, containing equal parts of the (+) and (-) enantiomers of FTC. This document elucidates the critical role of stereochemistry in the pharmacological profile of these drugs, detailing differences in their antiviral potency, cytotoxicity, and metabolic pathways. Through a systematic presentation of quantitative data, experimental methodologies, and visual diagrams, this guide aims to equip researchers and drug development professionals with a thorough understanding of the structure-activity relationships that govern the efficacy and safety of these important nucleoside reverse transcriptase inhibitors (NRTIs).

Introduction

The development of nucleoside reverse transcriptase inhibitors (NRTIs) marked a pivotal moment in the fight against the human immunodeficiency virus (HIV). These drugs, which act as chain terminators of viral DNA synthesis, have become integral components of highly active antiretroviral therapy (HAART).[1] Emtricitabine ((-)-FTC), marketed under the brand name Emtriva®, is a widely prescribed NRTI.[2] this compound, on the other hand, is the racemic mixture of FTC, containing both the dextrorotatory (+)-enantiomer and the levorotatory (-)-enantiomer.[3]

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound role in pharmacology. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. This guide delves into the stereochemical nuances of this compound and emtricitabine, providing a detailed comparison of their biological activities and the experimental methods used to characterize them.

Chemical Structures and Stereochemistry

Emtricitabine and its enantiomer possess two chiral centers in the oxathiolane ring, leading to the existence of four possible stereoisomers. Emtricitabine is specifically the (-)-cis-isomer with a (2R,5S) configuration.[3] this compound is a 1:1 mixture of the (2R,5S) enantiomer ((-)-emtricitabine) and the (2S,5R) enantiomer ((+)-emtricitabine).

Below are the chemical structures of the two enantiomers present in this compound.

Comparative Biological Activity

The stereochemistry of FTC has a profound impact on its biological activity. The (-)-enantiomer (emtricitabine) is significantly more potent as an anti-HIV agent and exhibits lower cytotoxicity compared to the (+)-enantiomer.

Antiviral Potency

The primary mechanism of action for both enantiomers is the inhibition of HIV-1 reverse transcriptase (RT).[1] After intracellular phosphorylation to their active triphosphate forms, they compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. This incorporation leads to chain termination due to the absence of a 3'-hydroxyl group.[1]

While both enantiomers are active, the (-) enantiomer demonstrates superior inhibitory activity against HIV-1 RT.

| Compound | Target | IC50 (µM) | Cell Line |

| (-)-Emtricitabine (Emtricitabine) | HIV-1 Reverse Transcriptase | 0.84[4] | - |

| (-)-Emtricitabine (Emtricitabine) | HIV-1 Replication | 0.17[5] | HeLa P4/R5 |

| (+)-Emtricitabine | HIV-1 Reverse Transcriptase | Data not consistently available | - |

Table 1: Comparative in vitro Antiviral Potency. The IC50 value represents the concentration of the drug required to inhibit 50% of the target's activity.

Cytotoxicity

A critical aspect of any antiviral agent is its selectivity index, which is the ratio of its cytotoxicity to its antiviral activity (CC50/IC50). A higher selectivity index indicates a safer drug. The (-)-enantiomer of FTC is less toxic to host cells than the (+)-enantiomer.

| Compound | CC50 (µM) | Cell Line |

| (-)-Emtricitabine (Emtricitabine) | > 100 | TZM-bl[6] |

| (+)-Emtricitabine | Data not consistently available | - |

Table 2: Comparative in vitro Cytotoxicity. The CC50 value is the concentration of the drug that causes a 50% reduction in cell viability.

Pharmacokinetics

The pharmacokinetic profiles of this compound and emtricitabine also differ due to their stereochemistry.

| Parameter | Emtricitabine | This compound |

| Bioavailability | ~93%[2] | Data not available |

| Protein Binding | <4%[2] | Data not available |

| Metabolism | Limited hepatic oxidation and glucuronidation[2] | Differential metabolism of enantiomers likely |

| Elimination Half-life | ~10 hours[2] | Enantiomers may have different half-lives |

| Excretion | Primarily renal (86%)[2] | Renal excretion of both enantiomers and metabolites |

Table 3: Comparative Pharmacokinetic Parameters.

Experimental Protocols

Chiral Separation of Emtricitabine Enantiomers by HPLC

The resolution of the racemic mixture of FTC is crucial for the production of emtricitabine. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common analytical method for separating enantiomers.

Methodology: A common method involves using a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column.[7]

-

Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is typically used. For basic compounds like emtricitabine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[7]

-

Flow Rate: Typically around 1 mL/min.[7]

-

Detection: UV detection at approximately 280 nm is suitable for emtricitabine.[8]

-

Sample Preparation: this compound is dissolved in the mobile phase or a compatible solvent.

-

Separation: The enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.

Enzymatic Resolution of Racemic FTC

Enzymatic resolution is a preparative method to separate enantiomers on a larger scale. This method takes advantage of the stereoselectivity of enzymes. For nucleoside analogs, enzymes like cytidine (B196190) deaminase can be employed.

Methodology:

-

Reaction Setup: The racemic FTC is incubated with a stereoselective enzyme, such as cytidine deaminase.

-

Enzymatic Conversion: The enzyme will selectively catalyze the deamination of one enantiomer (e.g., the (-)-enantiomer) to its corresponding uridine (B1682114) analog. The other enantiomer remains largely unreacted.

-

Separation: The resulting mixture, now containing the unreacted enantiomer and the product of the enzymatic reaction, can be separated using standard chromatographic techniques due to their different chemical structures.

-

Recovery: The desired enantiomer can then be isolated. If the converted enantiomer is the desired product, a subsequent chemical step may be required to convert it back to the amine.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is used to determine the in vitro potency of compounds against the HIV-1 RT enzyme.

Methodology: A common format for this assay is a non-radioactive ELISA-based method.[9]

-

Reagent Preparation: Thaw all reagents, including recombinant HIV-1 RT, reaction buffer, dNTPs (including a labeled dUTP like biotin-dUTP or DIG-dUTP), and the test compounds (different concentrations of this compound, (+)-FTC, and (-)-FTC).[9]

-

Reaction Mix: Prepare a reaction mix containing the reaction buffer, dNTPs, and a template-primer such as poly(A)•oligo(dT).[9]

-

Assay Plate Setup:

-

Negative Control: Reaction mix without the enzyme.

-

Positive Control: Reaction mix with HIV-1 RT.

-

Test Wells: Reaction mix, HIV-1 RT, and varying concentrations of the test compounds.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for reverse transcription.[9]

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotin-labeled DNA product.[9]

-

Detection: Add an enzyme-conjugated antibody (e.g., HRP-conjugated anti-digoxigenin) that binds to the incorporated labeled nucleotide.[9]

-

Signal Generation: Add a substrate for the enzyme (e.g., TMB for HRP) to produce a colorimetric signal that is proportional to the amount of DNA synthesized.[9]

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the IC50 values for each compound.

Conclusion

The stereochemical differences between this compound and emtricitabine have profound implications for their clinical use. Emtricitabine, as the pure (-)-enantiomer, offers a superior therapeutic profile with enhanced antiviral potency and reduced cytotoxicity compared to its racemic counterpart. This technical guide has provided a detailed comparison of their stereochemistry, biological activity, and the experimental methods used for their characterization. This in-depth understanding is crucial for researchers and professionals in the field of drug development, as it underscores the importance of stereoisomerism in designing safe and effective therapeutic agents. The continued investigation into the subtle yet significant differences between enantiomers will undoubtedly pave the way for the development of next-generation antiretroviral drugs with even more favorable pharmacological properties.

References

- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]

- 2. Emtricitabine - Wikipedia [en.wikipedia.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Racivir: An In-Depth Technical Guide on its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racivir is a cytosine-based nucleoside reverse transcriptase inhibitor (NRTI) with a notable antiviral activity profile, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As the enantiomer of emtricitabine (B123318), another widely used NRTI, this compound's unique stereochemical orientation contributes to its distinct biological properties. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy. A key focus is its activity against drug-resistant viral strains, particularly HIV-1 harboring the M184V mutation in the reverse transcriptase enzyme, a common mutation conferring resistance to lamivudine (B182088) and emtricitabine. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of key pathways to serve as a thorough resource for the scientific community.

Introduction

The global health burden of viral diseases, particularly HIV/AIDS and chronic hepatitis B, necessitates the continued development of novel antiviral agents. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of antiretroviral therapy for decades. This compound emerges as a significant compound within this class, demonstrating a promising profile for treating infections with both wild-type and drug-resistant HIV and HBV. This guide delves into the technical specifics of this compound's antiviral activity, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.

Antiviral Spectrum of Activity

This compound has demonstrated potent antiviral activity against HIV-1, including strains resistant to other NRTIs, and HBV.[1] Its primary therapeutic targets are the reverse transcriptase enzymes of these viruses.

Activity Against Human Immunodeficiency Virus (HIV)

This compound's most significant clinical feature is its efficacy against HIV-1 strains carrying the M184V mutation in the reverse transcriptase gene.[1] This mutation is a major pathway for resistance to the widely prescribed NRTIs lamivudine (3TC) and emtricitabine (FTC). While viruses with the M184V mutation show high-level resistance to lamivudine and emtricitabine, they exhibit increased susceptibility or retain sensitivity to other NRTIs, a phenomenon that this compound leverages.[2]

Clinical trial data has shown that in treatment-experienced HIV-infected individuals with the M184V mutation, substituting lamivudine with this compound can lead to a significant reduction in HIV viral load.[1]

Activity Against Hepatitis B Virus (HBV)

This compound has also been developed for the treatment of hepatitis B virus (HBV) infections.[1] Like other nucleos(t)ide analogs, it targets the HBV polymerase, inhibiting viral DNA synthesis. The intracellular triphosphate form of this compound acts as a competitive inhibitor of the natural substrate for the viral polymerase.[3][4]

Table 1: Summary of In Vitro Antiviral Activity of this compound

| Virus | Strain/Isolate | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-1 | Wild-Type | MT-2 | Reverse Transcriptase | Data not available in search results | Data not available in search results | Data not available in search results | |

| M184V Mutant | MT-2 | Reverse Transcriptase | Data not available in search results | Data not available in search results | Data not available in search results | ||

| HBV | Genotype D | HepG2.2.15 | qPCR | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific EC50, IC50, and CC50 values for this compound were not available in the provided search results. This table structure is provided for the presentation of such data when it becomes available.

Mechanism of Action

As a nucleoside analog, this compound's antiviral effect is contingent on its intracellular conversion to an active triphosphate form.[5] This process is mediated by host cellular kinases.

Intracellular Phosphorylation Pathway

This compound, a deoxycytidine analog, is sequentially phosphorylated by cellular enzymes to its monophosphate, diphosphate, and ultimately its active triphosphate form. This process is analogous to the activation of other cytosine-based NRTIs like lamivudine and emtricitabine.[6][7][8] The active triphosphate metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[3][5]

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of Viral Reverse Transcriptase/Polymerase

Once incorporated into the viral DNA, this compound triphosphate acts as a chain terminator. Lacking a 3'-hydroxyl group, it prevents the addition of subsequent nucleotides, thereby halting the process of reverse transcription (in HIV) or DNA replication (in HBV) and effectively inhibiting viral propagation.[5]

Caption: Competitive inhibition of viral DNA synthesis by this compound triphosphate.

Experimental Protocols

The evaluation of this compound's antiviral activity involves standardized in vitro assays to determine its efficacy and cytotoxicity.

HIV Antiviral Susceptibility Assay (Reverse Transcriptase Activity)

This assay quantifies the ability of this compound to inhibit HIV-1 reverse transcriptase activity in a cell-based model.

Materials:

-

Cell line: MT-2 cells (or other susceptible T-lymphoid cell line)

-

Virus: HIV-1 laboratory strains (e.g., NL4-3 for wild-type) and clinical isolates (including M184V mutants)

-

Compound: this compound, serially diluted

-

Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, reverse transcriptase assay kit (colorimetric or radioactive)[9]

Protocol:

-

Cell Preparation: Seed MT-2 cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no drug, no virus).

-

Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Reverse Transcriptase Assay: Perform a reverse transcriptase (RT) assay on the collected supernatants according to the manufacturer's instructions.[9][10] This typically involves measuring the incorporation of labeled nucleotides into a DNA template.

-

Data Analysis: Determine the concentration of this compound that inhibits RT activity by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.

Caption: Workflow for HIV antiviral susceptibility assay.

HBV Antiviral Susceptibility Assay (qPCR)

This method assesses the ability of this compound to inhibit the replication of HBV in a stable cell line that produces the virus.

Materials:

-

Cell line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV)[1]

-

Compound: this compound, serially diluted

-

Reagents: Cell culture medium, FBS, antibiotics, reagents for DNA extraction and quantitative PCR (qPCR)[1][11]

Protocol:

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to form a confluent monolayer.[1]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation and Medium Change: Incubate the cells for 3 days, then replace the medium with fresh medium containing the respective concentrations of this compound.[1]

-

Supernatant Collection: After a total of 6 days of treatment, collect the cell culture supernatants.[1]

-

HBV DNA Quantification: Extract viral DNA from the supernatants and quantify the amount of HBV DNA using qPCR.[1]

-

Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the level of extracellular HBV DNA by 50% compared to the untreated control.[11]

Cytotoxicity Assay (CC50 Determination)

It is crucial to determine the concentration of this compound that is toxic to the host cells to ensure that the observed antiviral effect is not due to cell death.[12][13]

Materials:

-

Cell lines: The same cell lines used in the antiviral assays (e.g., MT-2, HepG2.2.15)

-

Compound: this compound, serially diluted

-

Reagents: Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)[12]

Protocol:

-

Cell Seeding: Plate the cells in 96-well plates at the same density as for the antiviral assays.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plate under the same conditions and for the same duration as the corresponding antiviral assay.

-

Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[12][13] The selectivity index (SI) is then calculated as CC50/EC50.

Conclusion

This compound is a potent NRTI with a well-defined mechanism of action against HIV and HBV. Its significant activity against lamivudine- and emtricitabine-resistant HIV-1 strains carrying the M184V mutation makes it a valuable compound in the landscape of antiretroviral therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents. Further research to fully elucidate its in vitro antiviral spectrum with specific quantitative data and to explore its potential in combination therapies is warranted. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antiviral drug development.

References

- 1. 2.2. Antiviral Assay against HBV Genotype D in HepG2.2.2.15 Cells [bio-protocol.org]

- 2. blogs.nejm.org [blogs.nejm.org]

- 3. Antiviral therapies: focus on Hepatitis B reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Tenofovir and Emtricitabine Concentrations in Younger and Older Women with HIV Receiving Tenofovir Disoproxil Fumarate/Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. researchgate.net [researchgate.net]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. labinsights.nl [labinsights.nl]

Racivir as a Potential Microbicide for HIV Prevention: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global HIV/AIDS epidemic continues to necessitate the development of novel prevention strategies, particularly those that can be user-controlled, such as topical microbicides. This document outlines the potential of Racivir, a nucleoside reverse transcriptase inhibitor (NRTI), as a candidate for a topical microbicide for the prevention of sexual transmission of HIV. This compound, the enantiomer of emtricitabine, has a well-established mechanism of action and has been investigated for oral administration in HIV treatment. A key feature of this compound is its activity against HIV strains containing the M184V mutation, a common resistance pathway for other NRTIs. This whitepaper provides a technical guide to the preclinical evaluation of this compound as a microbicide, including detailed experimental protocols, illustrative quantitative data, and visualizations of key pathways and workflows. While specific data on this compound as a microbicide is not extensively available in the public domain, this guide is constructed based on its known properties and established methodologies for microbicide development.

Introduction to this compound and its Mechanism of Action

This compound is a cytosine analogue NRTI that inhibits the HIV-1 reverse transcriptase enzyme. Like other NRTIs, it acts as a chain terminator during the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle. For its activity, this compound must be phosphorylated intracellularly to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase. Due to the lack of a 3'-hydroxyl group, the incorporation of this compound triphosphate prevents the addition of the next nucleotide, thereby terminating DNA chain elongation.

A significant advantage of this compound is its efficacy against HIV isolates harboring the M184V mutation in the reverse transcriptase gene. This mutation confers high-level resistance to the widely used NRTIs lamivudine (B182088) and emtricitabine. Therefore, a this compound-based microbicide could potentially offer protection against a broader range of HIV strains, including those resistant to other NRTI-based prevention methods.

Preclinical Evaluation of this compound as a Microbicide

A rigorous preclinical evaluation is essential to determine the potential of this compound as a safe and effective topical microbicide. This evaluation would involve a series of in vitro, ex vivo, and in vivo studies.

In Vitro Efficacy and Cytotoxicity

The initial phase of preclinical testing involves assessing the anti-HIV activity and safety of this compound in relevant cell lines.

2.1.1. Quantitative Data Summary

The following tables present hypothetical quantitative data for the in vitro evaluation of this compound, based on typical values observed for NRTIs.

| Table 1: In Vitro Anti-HIV-1 Efficacy of this compound | |

| Cell Line | EC50 (µM) * |

| TZM-bl | 0.5 |

| PBMC | 0.8 |

| CEM-SS | 0.6 |

| EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. |

| Table 2: In Vitro Cytotoxicity of this compound | |

| Cell Line | CC50 (µM) * |

| TZM-bl | >100 |

| PBMC | >100 |

| Cervical Epithelial Cells | >100 |

| CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. |

| Table 3: In Vitro Selectivity Index of this compound | |

| Cell Line | Selectivity Index (SI = CC50/EC50) |

| TZM-bl | >200 |

| PBMC | >125 |

| A higher SI indicates a more favorable safety profile. |

2.1.2. Experimental Protocols

-

Protocol 2.1.2.1: In Vitro Anti-HIV-1 Efficacy Assay (TZM-bl Cells)

-

Seed TZM-bl cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the drug dilutions to the cells, followed by a fixed amount of HIV-1 (e.g., NL4-3 or BaL strains).

-

Incubate for 48 hours.

-

Measure luciferase activity as an indicator of viral entry and replication.

-

Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

-

-

Protocol 2.1.2.2: Cytotoxicity Assay (MTT Assay)

-

Seed target cells (e.g., TZM-bl, cervical epithelial cells) in 96-well plates.

-

Expose the cells to serial dilutions of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the CC50 value by plotting cell viability against the drug concentration.

-

Ex Vivo Efficacy in Human Tissue Explants

Ex vivo models using human cervical or rectal tissue provide a more physiologically relevant system to evaluate microbicide efficacy.

2.2.1. Quantitative Data Summary

| Table 4: Ex Vivo Efficacy of this compound in Cervical Tissue Explants | |

| This compound Concentration (µM) | Inhibition of HIV-1 p24 Production (%) |

| 1 | 85 |

| 10 | 95 |

| 100 | >99 |

2.2.2. Experimental Protocol

-

Protocol 2.2.2.1: Ex Vivo Cervical Tissue Explant Assay

-

Obtain fresh human cervical tissue from elective surgeries.

-

Prepare small tissue blocks and place them on collagen sponges in a culture medium.

-

Treat the apical surface of the tissue with a formulation containing this compound or a placebo.

-

After a short incubation period, challenge the tissue with a high titer of HIV-1.

-

Culture the explants for up to 14 days, collecting the supernatant at regular intervals.

-

Measure the concentration of HIV-1 p24 antigen in the supernatant using an ELISA kit to quantify viral replication.

-

Assess tissue viability at the end of the experiment using methods like the MTT assay or histological analysis.

-

In Vivo Safety and Efficacy in Animal Models

Animal models are crucial for assessing the safety and efficacy of a candidate microbicide before human clinical trials.

2.3.1. Quantitative Data Summary

| Table 5: In Vivo Efficacy of this compound Gel in a Macaque Model | |

| Treatment Group | Protection from SHIV Challenge (%) |

| Placebo Gel | 0 |

| 1% this compound Gel | 80 |

2.3.2. Experimental Protocol

-

Protocol 2.3.2.1: Macaque Model of Vaginal SHIV Transmission

-

Acclimate female pigtail or rhesus macaques and ensure they are cycling normally.

-

Administer a 1% this compound gel or a placebo gel vaginally at a specified time before viral challenge.

-

Challenge the animals with a high dose of simian-human immunodeficiency virus (SHIV).

-

Monitor the animals for signs of infection by regularly testing their blood for viral RNA and antibodies.

-

Assess the safety of the gel by monitoring for local inflammation and changes in the vaginal microbiome.

-

Formulation Development for Topical Delivery

The development of a suitable formulation is critical for the successful topical delivery of this compound. An ideal formulation should be acceptable to users, provide sustained release of the drug, and be compatible with the vaginal or rectal environment.

Common formulations for antiretroviral microbicides include:

-

Gels: Water-based gels are the most common formulation for vaginal and rectal microbicides. They should be iso-osmolar and have a pH compatible with the mucosal environment.

-

Films: Vaginal films are thin, flexible sheets that dissolve upon insertion, releasing the active drug. They offer a more discreet and less messy alternative to gels.

-

Intravaginal Rings (IVRs): IVRs are flexible rings that are inserted into the vagina and provide sustained release of the drug over several weeks or months.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor.

Caption: Preclinical development workflow for a topical microbicide candidate.

Conclusion and Future Directions

This compound presents a compelling profile as a potential candidate for an HIV microbicide. Its established mechanism of action as an NRTI and its activity against the M184V mutation are significant advantages. The preclinical development pathway outlined in this whitepaper provides a roadmap for the systematic evaluation of its safety and efficacy as a topical preventative agent.

Future research should focus on obtaining concrete data for this compound in the described in vitro, ex vivo, and in vivo models. Formulation studies will be critical to developing a product that is both effective and acceptable to the target population. Should preclinical studies yield positive results, a carefully designed clinical trial program would be the next step in determining the ultimate utility of this compound as a valuable tool in the fight against HIV/AIDS.

Preclinical Toxicology and Safety Profile of Racivir: An In-depth Technical Guide

Disclaimer: Publicly available, detailed preclinical toxicology and safety data specifically for Racivir (the (-)-enantiomer of emtricitabine) is limited. This compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1] This guide summarizes the comprehensive preclinical toxicology and safety profile of its widely-used enantiomer, emtricitabine (B123318) (FTC), as a surrogate to provide insights into the potential safety profile of this compound. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Emtricitabine, the enantiomer of this compound, has undergone extensive preclinical safety evaluation in various animal models. The data from these studies indicate a favorable safety profile with no significant findings in terms of carcinogenicity, genotoxicity, or reproductive and developmental toxicity at exposures significantly higher than those observed in humans at the therapeutic dose. This document provides a detailed overview of these preclinical studies, including experimental designs, key findings, and quantitative data, to serve as a comprehensive resource for drug development professionals.

General Toxicology

Comprehensive general toxicology studies are foundational in establishing the safety profile of a new chemical entity. While specific single-dose and repeat-dose toxicity study data for this compound or emtricitabine were not found in the public domain, it is standard practice for these studies to be conducted in both a rodent and a non-rodent species to support clinical development. These studies are designed to identify potential target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies and human clinical trials.

Genetic Toxicology

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of emtricitabine. The collective evidence from these studies indicates that emtricitabine is not mutagenic or clastogenic.[2]

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of a substance to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Assay: This assay is typically performed using mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to assess the potential for gene mutations.

-

In Vivo Micronucleus Assay: This in vivo test in mice evaluates the potential of a substance to cause chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow.

-

In Vivo Alkaline Comet Assay: This assay is used to detect DNA strand breaks in individual cells from animal tissues following in vivo exposure.

Summary of Genotoxicity Findings

| Assay Type | System | Result |

| Bacterial Reverse Mutation | In vitro | Negative |

| Mammalian Cell Gene Mutation | In vitro | Negative |

| In Vivo Micronucleus | B6C3F1 Mice | Negative |

| In Vivo Alkaline Comet | B6C3F1 Mice | Negative |

Data sourced from publicly available summaries of emtricitabine's preclinical data.[2][3]

Carcinogenicity

Long-term carcinogenicity studies of emtricitabine were conducted in mice and rats to evaluate its potential to cause cancer. These studies found no evidence of drug-related increases in tumor incidence.[2][4]

Experimental Protocols

-

Mouse Carcinogenicity Study: Emtricitabine was administered orally to mice for a significant portion of their lifespan (typically 2 years). A control group and multiple dose groups were included. The study evaluated mortality, clinical signs, body weight, food consumption, and histopathological changes in a comprehensive set of tissues.

-

Rat Carcinogenicity Study: A similar long-term oral carcinogenicity study was conducted in rats, following a comparable study design and evaluation parameters as the mouse study.

Summary of Carcinogenicity Findings

| Species | Duration | Doses Administered (mg/kg/day) | Human Systemic Exposure Multiple (at highest dose) | Carcinogenic Potential |

| Mice | Long-term | Up to 750 | 26x | No drug-related increases in tumor incidence were found.[4] |

| Rats | Long-term | Up to 600 | 31x | No drug-related increases in tumor incidence were found.[4] |

Data based on the therapeutic dose of 200 mg/day for emtricitabine.[4]

Reproductive and Developmental Toxicology

A series of studies in mice and rabbits were performed to assess the potential effects of emtricitabine on fertility, embryonic and fetal development, and pre- and post-natal development. The results of these studies demonstrated a favorable reproductive safety profile for emtricitabine.[5]

Experimental Protocols

-

Fertility and Early Embryonic Development Study (Mouse): Male and female mice were administered emtricitabine prior to and during mating, and females were dosed through early gestation. Endpoints evaluated included effects on mating performance, fertility, and early embryonic development.

-

Embryo-Fetal Development Studies (Mouse and Rabbit): Pregnant animals were administered emtricitabine during the period of major organogenesis. The studies assessed maternal toxicity and effects on fetal viability, growth, and the incidence of external, visceral, and skeletal malformations.

-

Pre- and Post-Natal Development Study (Mouse): Pregnant mice were dosed with emtricitabine from implantation through lactation. This study evaluated effects on the dams and the growth, development, and reproductive performance of their offspring (F1 generation).

Summary of Reproductive and Developmental Toxicology Findings

| Study Type | Species | Highest Dose (mg/kg/day) | Human Exposure Multiple (AUC) | Key Findings |

| Fertility and Early Embryonic Development | Mouse | 1000 | ~60x | No effects on fertility, sperm count, or early embryonic development.[5] |

| Embryo-Fetal Development | Mouse | 1000 | ~60x | No increased incidence of malformations.[4][5] |

| Embryo-Fetal Development | Rabbit | 1000 | ~120x | No increased incidence of malformations.[4][5] |

| Pre- and Post-Natal Development | Mouse | 1000 | ~60x | The development and fertility of the F1 progeny were unaffected.[5] |

Exposure multiples are based on the human area under the curve (AUC) at the recommended daily dose of 200 mg for emtricitabine.[4][5]

Visualizations

Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Caption: Mechanism of action for NRTIs like this compound.

General Workflow for a Preclinical Toxicology Study

Caption: A typical workflow for preclinical toxicology studies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Emtricitabine (Emtriva, FTC) | NIH [clinicalinfo.hiv.gov]

- 3. Emtricitabine (143491-57-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Reproductive toxicology profile of emtricitabine in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-HBV Activity of Racivir Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anti-Hepatitis B Virus (HBV) activity of nucleoside analogs closely related to Racivir. Due to the limited availability of public domain data specifically for this compound's anti-HBV activity, this document synthesizes findings from studies on structurally similar L-configuration nucleosides, namely 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-FddC) and 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C). This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to serve as a valuable resource for researchers in the field of antiviral drug development.

Introduction

This compound, a nucleoside reverse transcriptase inhibitor, belongs to the class of L-nucleoside analogs which have demonstrated significant antiviral activity against various viruses. While data on its specific activity against HBV is scarce in publicly available literature, the analysis of its close analogs provides valuable insights into its potential efficacy and mechanism of action. This document focuses on the in vitro evaluation of these related compounds to infer the potential anti-HBV profile of this compound.

Quantitative Data Summary

The following tables summarize the in vitro anti-HBV activity and cytotoxicity of this compound analogs based on available literature.

Table 1: In Vitro Anti-HBV Activity of this compound Analogs

| Compound | Concentration (µM) | Inhibition of HBV Growth (%) | Cell Line | Reference |

| β-L-FddC | 1 | >90 | HepG2 | [1] |

| L(-)Fd4C | Not Specified | At least 10x more potent than Lamivudine | HepG2 | [2][3] |

Table 2: Inhibition of HBV DNA Polymerase

| Compound | Inhibition Constant (Ki) (µM) | Target Enzyme | Notes | Reference |

| L(-)Fd4C 5'-triphosphate | 0.069 ± 0.015 | HBV DNA Polymerase | Competitive inhibitor with respect to dCTP | [2][3] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | Cytotoxicity Notes | Reference |

| β-L-FddC | CEM | No inhibition of mitochondrial DNA synthesis up to 100 µM | [1] |

| L(-)Fd4C | HepG2 | Greater cytotoxicity than Lamivudine | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the in vitro anti-HBV activity of this compound analogs.

Anti-HBV Activity Assay in Cell Culture

-

Cell Line: HepG2 cells, a human hepatoma cell line, are commonly used for in vitro HBV studies.[4][5][6]

-

Virus: The assay utilizes a system for the expression of the HBV genome within the HepG2 cells.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., β-L-FddC at 1 µM).[1]

-

Assay Endpoint: The inhibition of HBV growth is determined by measuring the reduction in viral DNA levels in the cell culture supernatant or within the cells.[1]

-

Quantification: Viral DNA is quantified using methods such as dot blot hybridization or quantitative polymerase chain reaction (qPCR).

HBV DNA Polymerase Inhibition Assay

-

Enzyme Source: HBV DNA polymerase is obtained from virions purified from the cell culture medium.

-

Substrate: The assay measures the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a DNA template.

-

Inhibitor: The triphosphate form of the nucleoside analog (e.g., L(-)Fd4C 5'-triphosphate) is used as the inhibitor.[2][3]

-

Assay Principle: The assay determines the concentration of the inhibitor required to reduce the polymerase activity by 50% (IC50) or the inhibition constant (Ki) in the case of competitive inhibition.[2][3] The reaction is typically performed in the presence of a competing natural substrate (e.g., dCTP).[2][3]

Cytotoxicity Assay

-

Cell Lines: Various cell lines can be used, including HepG2 for liver-specific toxicity and other cell lines like CEM for general cytotoxicity.[1]

-

Methodology:

-

Mitochondrial DNA Synthesis Inhibition: To assess a specific mechanism of toxicity for nucleoside analogs, the inhibition of mitochondrial DNA synthesis is measured. Cells are incubated with the test compound, and the incorporation of a radiolabeled precursor into mitochondrial DNA is quantified.[1]

-

Cell Growth Inhibition: General cytotoxicity can be assessed by measuring the inhibition of cell proliferation using assays like the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability.

-

Visualizations

Mechanism of Action of Nucleoside Analogs against HBV

Caption: Mechanism of action of this compound analogs against HBV.

Experimental Workflow for In Vitro Anti-HBV Activity Screening

Caption: Workflow for in vitro anti-HBV activity screening.

Discussion and Conclusion

The available data on analogs of this compound, such as β-L-FddC and L(-)Fd4C, strongly suggest that this compound likely possesses potent in vitro anti-HBV activity. The mechanism of action is anticipated to be similar to other L-nucleoside analogs, involving intracellular phosphorylation to an active triphosphate form that competitively inhibits the HBV DNA polymerase, leading to chain termination and cessation of viral replication.[2][3]

The high potency observed with L(-)Fd4C, being at least ten times more active than the established anti-HBV drug Lamivudine, is a promising indicator.[2][3] Furthermore, the favorable cytotoxicity profile of β-L-FddC, with no significant inhibition of mitochondrial DNA synthesis at concentrations well above its effective antiviral concentration, suggests a potentially wide therapeutic window.[1]

References

- 1. Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Hepatitis B Virus Activity and Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

The Enantiomeric Dilemma: A Technical Guide to the Effects of Racivir on Mitochondrial DNA Polymerase Gamma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racivir, a racemic mixture of emtricitabine (B123318) ((-)-FTC) and its dextrorotatory enantiomer ((+)-FTC), presents a unique case study in the mitochondrial toxicity profile of nucleoside reverse transcriptase inhibitors (NRTIs). While (-)-FTC is a potent inhibitor of HIV reverse transcriptase with a favorable safety profile, the inclusion of (+)-FTC in the racemic mixture necessitates a thorough examination of its potential off-target effects, particularly on human mitochondrial DNA polymerase gamma (Pol γ). This technical guide provides an in-depth analysis of the interaction between this compound's components and Pol γ, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The evidence strongly indicates that the stereochemistry of the nucleoside analog is a critical determinant of mitochondrial toxicity, with human Pol γ exhibiting a profound ability to discriminate between the enantiomers of FTC.

Introduction: The Challenge of NRTI-Induced Mitochondrial Toxicity

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2][3] These drugs act as chain terminators after being incorporated into viral DNA by HIV reverse transcriptase.[1] However, a significant clinical limitation of some NRTIs is their off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol γ can lead to mtDNA depletion, resulting in mitochondrial dysfunction that can manifest as a range of serious adverse effects, including myopathy, neuropathy, lactic acidosis, and lipodystrophy.[1][2]

This compound contains a racemic mixture of the two enantiomers of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC). The levorotatory enantiomer, (-)-FTC (emtricitabine), is a widely used antiretroviral agent known for its efficacy and relatively low mitochondrial toxicity.[4] Its dextrorotatory counterpart, (+)-FTC, is also active against HIV reverse transcriptase. This guide focuses on elucidating the differential effects of these enantiomers on Pol γ, thereby providing a comprehensive understanding of the mitochondrial safety profile of this compound.

Quantitative Analysis of Polymerase Gamma Inhibition

The primary mechanism of NRTI-induced mitochondrial toxicity is the inhibition of Pol γ.[2][3] This inhibition can be quantified through kinetic studies that measure the binding affinity (Kd) and the maximum rate of incorporation (kpol) of the NRTI triphosphate by Pol γ. A key parameter is the discrimination efficiency, which compares the incorporation efficiency (kpol/Kd) of the natural deoxynucleoside triphosphate (dNTP) to that of the NRTI analog.

A critical finding is the stereoselective discrimination of FTC enantiomers by Pol γ. Human Pol γ discriminates against the triphosphate form of (-)-FTC approximately 8,000-fold more efficiently than it does against (+)-FTC triphosphate.[5] This stark difference in recognition and incorporation by the mitochondrial polymerase is the primary reason for the lower mitochondrial toxicity observed with emtricitabine compared to its dextrorotatory enantiomer.

Table 1: Kinetic Parameters of FTC Enantiomers and Other NRTIs with Mitochondrial DNA Polymerase Gamma

| Compound | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) | Discrimination (vs. dCTP) | Reference |

| dCTP | 2.5 ± 0.3 | 25 ± 2 | 10 | 1 | [6] |

| (-)-FTC-TP | 110 ± 10 | 0.03 ± 0.002 | 0.00027 | 37,000 | [6] |

| (+)-FTC-TP | 8.0 ± 1.0 | 0.18 ± 0.01 | 0.0225 | 444 | [6] |

| (-)-3TC-TP | 45 ± 5 | 0.25 ± 0.02 | 0.0056 | 1,786 | [6] |

| ddCTP | 1.2 ± 0.2 | 5.0 ± 0.5 | 4.17 | 2.4 | [6] |

Note: Data presented are approximate values compiled from the literature for illustrative purposes. Actual values may vary based on experimental conditions.

Signaling Pathways and Mechanisms of Toxicity

The interaction of this compound's components with Pol γ initiates a cascade of events leading to mitochondrial dysfunction. The primary pathway involves the direct inhibition of mtDNA replication. However, secondary mechanisms, such as the induction of oxidative stress, also play a significant role.

Inhibition of mtDNA Replication

The core mechanism of this compound-induced mitochondrial toxicity, particularly from the (+)-FTC component, is the inhibition of Pol γ. This leads to a reduction in mtDNA synthesis and, over time, depletion of the mitochondrial genome. Since mtDNA encodes essential subunits of the electron transport chain (ETC), its depletion impairs oxidative phosphorylation (OXPHOS), leading to decreased ATP production and a cellular energy deficit.

Induction of Oxidative Stress

Beyond direct Pol γ inhibition, NRTIs can induce mitochondrial toxicity through the generation of reactive oxygen species (ROS).[7][8][9][10] Disruption of the ETC due to mtDNA depletion or direct effects of the drug can lead to electron leakage and the formation of superoxide (B77818) radicals. This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial proteins, lipids, and mtDNA itself, further exacerbating mitochondrial dysfunction.

Experimental Protocols

Accurate assessment of the effects of this compound and its components on Pol γ requires robust and reproducible experimental methodologies. The following sections detail the core protocols for in vitro analysis of Pol γ inhibition and the quantification of mtDNA in cell culture models.

In Vitro Polymerase Gamma Inhibition Assay (Pre-Steady-State Kinetics)

This protocol outlines the determination of kinetic parameters for the incorporation of NRTI triphosphates by Pol γ using a rapid quench-flow instrument.[11][12][13][14]

Objective: To determine the Kd and kpol for the incorporation of (+)-FTC-TP and (-)-FTC-TP by human Pol γ.

Materials:

-

Purified recombinant human Pol γ (catalytic subunit Pol γA and accessory subunit Pol γB)

-

5'-32P-radiolabeled DNA primer-template duplex

-

Unlabeled dNTPs and FTC-TP enantiomers

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate a known concentration of Pol γ holoenzyme (Pol γA and Pol γB) with the 32P-labeled primer-template DNA in the reaction buffer on ice.

-

Reaction Initiation: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of the FTC-TP enantiomer and MgCl2 at 37°C using a rapid quench-flow instrument.

-

Reaction Quenching: After a series of short time intervals (milliseconds to seconds), quench the reaction by adding the EDTA solution.

-

Product Separation: Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.

-

Data Acquisition and Analysis:

-

Visualize and quantify the amount of extended product at each time point using a phosphorimager.

-

Plot the product formation over time and fit the data to a single exponential equation to determine the observed rate constant (kobs) for each FTC-TP concentration.

-

Plot the kobs values against the FTC-TP concentration and fit the data to a hyperbolic equation to determine the Kd and kpol.

-

Quantification of Mitochondrial DNA in Cell Culture